Cas no 73919-92-3 (2-bromo-4-(chloromethyl)thiophene)

2-Bromo-4-(chloromethyl)thiophene is a versatile heterocyclic compound featuring both bromo and chloromethyl functional groups, making it a valuable intermediate in organic synthesis. The bromine substituent at the 2-position allows for selective cross-coupling reactions, such as Suzuki or Stille couplings, while the chloromethyl group at the 4-position offers further derivatization potential through nucleophilic substitution. This dual functionality enables efficient construction of complex thiophene-based architectures, which are widely utilized in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity and stability under standard handling conditions make it a practical choice for synthetic applications requiring precise functionalization of the thiophene core.
2-bromo-4-(chloromethyl)thiophene structure
73919-92-3 structure
Product Name:2-bromo-4-(chloromethyl)thiophene
CAS No:73919-92-3
MF:C5H4BrClS
MW:211.507258415222
CID:3540874
PubChem ID:12874109
Update Time:2025-10-29

2-bromo-4-(chloromethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • THIOPHENE, 2-BROMO-4-(CHLOROMETHYL)-
    • 2-bromo-4-(chloromethyl)thiophene
    • AKOS025147411
    • DTXSID601300483
    • EN300-45239
    • 73919-92-3
    • 2-bromo-4-chloromethylthiophene
    • SCHEMBL8255511
    • 964-517-1
    • AT16374
    • CDFSPUOWARZVSY-UHFFFAOYSA-N
    • CS-0249804
    • Inchi: 1S/C5H4BrClS/c6-5-1-4(2-7)3-8-5/h1,3H,2H2
    • InChI Key: CDFSPUOWARZVSY-UHFFFAOYSA-N
    • SMILES: C1(Br)SC=C(CCl)C=1

Computed Properties

  • Exact Mass: 209.89056Da
  • Monoisotopic Mass: 209.89056Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 246.4±25.0 °C at 760 mmHg
  • Flash Point: 102.8±23.2 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-bromo-4-(chloromethyl)thiophene Security Information

2-bromo-4-(chloromethyl)thiophene Pricemore >>

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Additional information on 2-bromo-4-(chloromethyl)thiophene

Comprehensive Guide to 2-Bromo-4-(chloromethyl)thiophene (CAS 73919-92-3): Properties, Applications, and Innovations

2-Bromo-4-(chloromethyl)thiophene (CAS 73919-92-3) is a versatile heterocyclic compound widely utilized in organic synthesis, pharmaceutical intermediates, and material science. This thiophene derivative features a unique molecular structure combining bromine and chloromethyl functional groups, making it a valuable building block for cross-coupling reactions and polymer chemistry. Its CAS registry number 73919-92-3 ensures precise identification in global chemical databases.

Recent trends highlight growing interest in sustainable synthesis methods for 2-bromo-4-(chloromethyl)thiophene, particularly among researchers exploring green chemistry alternatives. Questions like "How to optimize yield in thiophene bromination?" or "Chloromethylation safety protocols" frequently appear in academic search queries, reflecting user concerns about process efficiency and reaction selectivity. The compound's role in developing organic electronic materials has also gained attention due to the rising demand for flexible electronics and OLED technologies.

From a structural perspective, the thiophene ring in 73919-92-3 provides excellent electron delocalization, while the halogen substituents offer multiple reactivity sites for further functionalization. This dual functionality explains its popularity in creating conjugated polymers for solar cells and semiconductor applications. Analytical techniques like HPLC purity testing and NMR characterization are essential for quality control, as emphasized in recent patent literature.

The storage conditions for CAS 73919-92-3 require careful consideration of moisture sensitivity and thermal stability, topics frequently discussed in industrial forums. Innovations in crystal engineering have led to improved powder flow properties, addressing common handling challenges. Environmental researchers are investigating biodegradation pathways of thiophene derivatives, aligning with the circular economy movement in chemical manufacturing.

In medicinal chemistry, derivatives of 2-bromo-4-(chloromethyl)thiophene show promise as enzyme inhibitors, with particular interest in kinase modulation applications. The compound's structure-activity relationships are being explored through computational modeling and high-throughput screening—topics generating substantial discussion in drug discovery communities. Regulatory compliance remains crucial, with proper documentation of SDS information and transport classifications.

Emerging applications include its use as a precursor for fluorescent probes in bioimaging and sensor development, capitalizing on the thiophene scaffold's photophysical properties. The scalability of production processes for 73919-92-3 continues to be refined, with recent continuous flow chemistry approaches demonstrating enhanced atom economy. These advancements respond to the chemical industry's focus on process intensification and waste reduction.

For researchers handling 2-bromo-4-(chloromethyl)thiophene, understanding its spectral data (including characteristic IR absorption bands and mass fragmentation patterns) is essential for identification. The compound's melting point range and solubility profile in various organic solvents are frequently referenced parameters in synthetic protocols. Recent publications have explored its potential in metal-organic frameworks (MOFs) for gas storage applications.

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